1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
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Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a thiophene ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Thiophene Ring: This step involves the coupling of a thiophene derivative with the cyclopentyl group, often using palladium-catalyzed cross-coupling reactions.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the urea moiety or the thiophene ring.
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-4-yl)-3-(cyclopentylmethyl)urea: Lacks the thiophene ring, resulting in different chemical and biological properties.
1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(furan-2-yl)cyclopentyl)methyl)urea: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-13-5-9-20-10-6-13)17-12-16(7-1-2-8-16)14-4-3-11-21-14/h3-4,11,13H,1-2,5-10,12H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFMXHWFCKKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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